molecular formula C9H10N4 B11810452 N,8-Dimethylpyrido[2,3-d]pyridazin-5-amine

N,8-Dimethylpyrido[2,3-d]pyridazin-5-amine

Cat. No.: B11810452
M. Wt: 174.20 g/mol
InChI Key: DKKBYMSBEPMUPW-UHFFFAOYSA-N
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Description

N,8-Dimethylpyrido[2,3-d]pyridazin-5-amine is a chemical compound for research and pharmaceutical development. Pyrido[2,3-d]pyridazine and the closely related pyrido[2,3-d]pyrimidine scaffolds are recognized in medicinal chemistry as privileged structures capable of providing ligands for various biological receptors . These nitrogen-rich bicyclic heterocycles are of significant interest due to their resemblance to natural purine bases found in DNA and RNA, which often allows them to interact with enzyme active sites . Compounds based on this core structure have been extensively investigated for a range of bioactivities. The pyrido[2,3-d]pyrimidine analogs, in particular, have shown promise as kinase inhibitors , anticancer agents , and antimicrobials . For instance, some synthesized pyrido[2,3-d]pyrimidine derivatives have demonstrated important antimicrobial activity in studies . The specific substitution pattern on the core scaffold, such as the methyl groups at the N and 8 positions in this compound, is a key area of exploration. Research indicates that even minor changes to the substituents at diversity centers like C2, C4, C5, C6, and N8 can profoundly influence the compound's biological activity and physicochemical properties . This makes this compound a valuable intermediate for structure-activity relationship (SAR) studies and for the synthesis of more complex molecular architectures. This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

N,8-dimethylpyrido[2,3-d]pyridazin-5-amine

InChI

InChI=1S/C9H10N4/c1-6-8-7(4-3-5-11-8)9(10-2)13-12-6/h3-5H,1-2H3,(H,10,13)

InChI Key

DKKBYMSBEPMUPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(N=N1)NC)C=CC=N2

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of N,8 Dimethylpyrido 2,3 D Pyridazin 5 Amine and Its Derivatives

X-ray Crystallography for Definitive Solid-State Structural Determination and Conformation

While a specific crystal structure for N,8-Dimethylpyrido[2,3-d]pyridazin-5-amine is not publicly available in crystallographic databases, analysis of closely related pyrido[2,3-d]pyridazine (B3350097) derivatives offers valuable insights into the likely structural features of this class of compounds. For instance, studies on substituted pyrido[2,3-d]pyridazine-2,8-diones reveal key aspects of their molecular geometry. nih.govrsc.org

In a representative study, the crystal structure of a bipyrazole derivative was determined, showcasing the typical bond lengths and angles within the heterocyclic rings. mdpi.com The compound crystallized in a triclinic system with the P-1 space group. mdpi.com Such data is fundamental for computational modeling and structure-activity relationship (SAR) studies.

Table 1: Representative Crystallographic Data for a Related Heterocyclic Compound

Parameter Value
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions
a (Å) 11.0023(4)
b (Å) 11.9332(5)
c (Å) 18.0128(7)
α (°) 85.276(3)
β (°) 84.517(3)
γ (°) 85.240(3)
Volume (ų) 2339.40(16)
Z 4

Data obtained for a substituted bipyrazole derivative as a representative example. mdpi.com

Advanced Chromatographic Techniques for Purity Assessment and Isolation of Pyrido[2,3-d]pyridazines

The synthesis of this compound and its derivatives often results in a mixture of the target compound, unreacted starting materials, and byproducts. Therefore, robust chromatographic techniques are essential for both the isolation of the pure compound and the verification of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are among the most powerful and widely used methods for these purposes.

HPLC, particularly in its reversed-phase mode, is a versatile technique for the separation and quantification of polar and nonpolar compounds. The choice of stationary phase (e.g., C18, C8) and mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with water, often with additives like formic acid or trifluoroacetic acid to improve peak shape) is critical for achieving optimal separation of pyrido[2,3-d]pyridazine derivatives.

In the synthesis of related pyrido[2,3-d]pyridazine-2,8-dione derivatives, purification is often achieved through column chromatography. nih.gov While specific HPLC conditions for this compound are not detailed in the available literature, typical conditions for analogous heterocyclic compounds can be inferred.

Table 2: Illustrative HPLC Conditions for the Analysis of Heterocyclic Compounds

Parameter Description
Instrument High-Performance Liquid Chromatograph
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Linear gradient from 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

These are general conditions and would require optimization for the specific analysis of this compound.

GC-MS is another powerful technique, particularly for volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the mass analysis capabilities of mass spectrometry, allowing for the identification of individual components in a mixture based on their retention time and mass spectrum. The NIST Chemistry WebBook provides GC data for related pyridine (B92270) compounds, which can serve as a reference for developing methods for pyridopyridazines.

The purity of a synthesized batch of this compound would be established by the presence of a single major peak in the chromatogram, with the absence of significant impurity peaks. The integration of the peak area provides a quantitative measure of purity. For isolation, preparative HPLC would be employed, using a larger column and higher flow rates to separate and collect the pure compound.

Mechanistic Investigations and Reactivity Profiles of N,8 Dimethylpyrido 2,3 D Pyridazin 5 Amine Derivatives

Nucleophilic and Electrophilic Reactions of the Pyrido[2,3-d]pyridazine (B3350097) Nucleus

The pyrido[2,3-d]pyridazine ring system, being electron-deficient, is generally more susceptible to nucleophilic attack than electrophilic substitution. The presence of two fused heterocyclic rings, a pyridine (B92270) and a pyridazine (B1198779), influences the regioselectivity of these reactions.

Nucleophilic Reactions:

Nucleophilic aromatic substitution (SNAr) is a common reaction for halo-substituted pyridazines and related fused systems. wur.nlyoutube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient ring carbon bearing a leaving group, forming a Meisenheimer-like intermediate. Subsequent elimination of the leaving group restores the aromaticity. The reactivity of the pyrido[2,3-d]pyridazine nucleus towards nucleophiles is enhanced by the electron-withdrawing effect of the nitrogen atoms.

In systems analogous to pyrido[2,3-d]pyridazines, such as 2,4-diazidopyrido[3,2-d]pyrimidines, nucleophilic substitution occurs selectively. The C-4 position is generally more reactive towards nucleophiles than the C-2 position when identical leaving groups are present. nih.gov This selectivity is attributed to the electronic effects of the fused pyridine ring and the nitrogen atoms within the pyrimidine (B1678525) ring. For instance, the reaction of 2,4-diazidopyrido[3,2-d]pyrimidine with various N-, O-, and S-nucleophiles resulted in the preferential substitution at the C-4 position. nih.gov

A study on pyrido[2,3-d]pyrimidin-7(8H)-ones, which share the pyridone moiety with certain pyrido[2,3-d]pyridazine derivatives, demonstrated that the construction of the pyridopyrimidine structure from a pyridone precursor can proceed with high yields, depending on the substituents. nih.gov This suggests that the pyridone oxygen can influence the reactivity of the ring system.

NucleophileSubstratePosition of AttackProduct TypeReference
Amines2-ChloropyridineC-22-Aminopyridine youtube.com
Thiols2,4-Diazidopyrido[3,2-d]pyrimidineC-45-Thiotetrazolo[1,5-a]pyrido[2,3-e]pyrimidine nih.gov
Guanidine4-Amino-5-bromopyrimidineC-5Pyrido[2,3-d]pyrimidin-7(8H)-one nih.gov

Electrophilic Reactions:

Electrophilic substitution on the pyrido[2,3-d]pyridazine nucleus is less common due to the electron-deficient nature of the ring system. For electrophilic attack to occur, the ring system typically requires activation by electron-donating groups. In related aza-aromatic systems, electrophilic substitution, such as nitration, has been studied. For example, the nitration of pyrido[2,3,4-kl]acridines, a more extended fused system, showed that substitution occurs on the carbocyclic rings, specifically at positions para or ortho to the nitrogen of the pyridine ring. mdpi.comresearchgate.net This indicates that the pyridine part of the fused system can direct incoming electrophiles.

For N,8-Dimethylpyrido[2,3-d]pyridazin-5-amine, the amino group at C-5 and the methyl group at C-8 are electron-donating and would be expected to activate the ring towards electrophilic attack. The most likely positions for substitution would be the available carbons on the pyridine ring, influenced by the directing effects of these substituents.

Cyclization and Annulation Reaction Mechanisms in Pyrido[2,3-d]pyridazine Formation

The synthesis of the pyrido[2,3-d]pyridazine skeleton is often achieved through cyclization and annulation reactions, starting from appropriately substituted pyridine or pyridazine precursors, or from acyclic compounds.

One of the prominent methods for constructing the pyrido[2,3-d]pyrimidine (B1209978) ring system, which provides insight into the formation of the fused pyridine ring, is the Friedländer annulation. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. scilit.com In the context of pyrido[2,3-d]pyrimidine synthesis, this typically involves the reaction of a 6-aminopyrimidine derivative with an α,β-unsaturated carbonyl compound or a 1,3-dicarbonyl compound. jocpr.com The mechanism is proposed to involve a nucleophilic attack by the amino group of the pyrimidine onto the carbonyl carbon, followed by cyclization and subsequent oxidation or aromatization to yield the final pyrido[2,3-d]pyrimidine. jocpr.com

Another powerful strategy is the intramolecular hetero-Diels-Alder reaction. For instance, novel annulated pyrido[2,3-d]pyrimidines have been synthesized stereoselectively via intramolecular hetero-Diels-Alder reactions of 1-oxa-1,3-butadienes. nih.gov This approach allows for the construction of complex, fused ring systems with controlled stereochemistry.

The synthesis of pyrido[2,3-d]pyridazine-2,8-dione derivatives has been accomplished through the annulation of a 2-pyridone pattern. rsc.orgnih.gov This involves the cyclocondensation of polyfunctionalized 2-pyridone substrates with hydrazine (B178648) monohydrate. nih.gov This method highlights the versatility of using pre-formed pyridine rings to construct the fused pyridazine moiety.

Starting MaterialsReaction TypeKey Mechanistic StepsProductReference
6-Aminouracil and α,β-Unsaturated KetonesFriedländer AnnulationNucleophilic attack, cyclization, oxidation/aromatizationPyrido[2,3-d]pyrimidines scilit.comjocpr.com
N-allyl-formyluracils and β-diamides/β-diketonesIntramolecular Hetero-Diels-AlderFormation of 1-oxa-1,3-butadiene, [4+2] cycloadditionAnnulated Pyrido[2,3-d]pyrimidines nih.gov
Polyfunctionalized 2-pyridones and HydrazineCyclocondensationNucleophilic attack by hydrazine, intramolecular cyclization, dehydrationPyrido[2,3-d]pyridazine-2,8-diones rsc.orgnih.gov
2-Vinylpyridine and AzodicarboxylatesHetero-Diels-Alder Cycloaddition[4+2] cycloaddition, deprotection, oxidationPyrido[3,4-c]pyridazine (B3354903) mdpi.com

Studies on Ring Transformations and Rearrangement Processes within Pyrido[2,3-d]pyridazine Systems

While extensive literature on ring transformations and rearrangements specifically for the this compound system is not available, studies on related heterocyclic systems provide valuable insights into potential reaction pathways. The pyrido[2,3-d]pyrimidine scaffold, for example, is considered a privileged structure, and its derivatives can undergo various transformations. researchgate.net

In the synthesis of related pyridopyridazines, ring-closing reactions can sometimes be accompanied by rearrangements. For example, the synthesis of pyrido[3,4-c]pyridazines can be achieved from different heterocyclic precursors, indicating the possibility of interconversion between isomeric systems under certain conditions. mdpi.com

Oxidation and Reduction Pathways of the Pyrido[2,3-d]pyridazine System and Dihydro-derivatives

The oxidation and reduction of the pyrido[2,3-d]pyridazine nucleus are important transformations for modifying its electronic properties and biological activity.

Oxidation:

The pyrido[2,3-d]pyridazine system can be formed through oxidative processes. For instance, the synthesis of pyrido[2,3-d]pyrimidines from dihydropyridine (B1217469) adducts often involves an auto-oxidation step to furnish the fully aromatic pyridine ring. jocpr.com The synthesis of the parent pyrido[3,4-c]pyridazine from its tetrahydro derivative can be achieved using red mercuric oxide as an oxidizing agent. mdpi.com

Reduction:

Reduction of substituted pyrido[2,3-d]pyridazine derivatives can lead to the corresponding dihydro or tetrahydro compounds. For instance, the reduction of 2,2′-dinitro-4,4′-bipyridyl with sodium sulfide (B99878) leads to the formation of a bispyridopyridazine, demonstrating a reductive cyclization pathway. mdpi.com Catalytic hydrogenation, for example using Pd/C, is a common method for the reduction of related heterocyclic systems. A novel silver-catalyzed [3+2] annulation reaction has been developed to synthesize CF3-substituted 2H-pyrroles, which can then be reduced to the corresponding 1H-pyrroles using a Pd/C-catalyzed hydrogenation system. acs.org

ReactionReagentSubstrateProductReference
OxidationRed Mercuric OxideTetrahydropyrido[3,4-c]pyridazinePyrido[3,4-c]pyridazine mdpi.com
OxidationAir (auto-oxidation)Dihydropyridine adductPyrido[2,3-d]pyrimidine jocpr.com
ReductionSodium Sulfide2,2′-Dinitro-4,4′-bipyridylBispyridopyridazine mdpi.com
ReductionPd/C, H₂CF₃-2H-pyrroleCF₃-1H-pyrrole acs.org

Reactivity of Amine Functionality in Pyrido[2,3-d]pyridazin-5-amine Analogs

The amine functionality at the C-5 position of this compound is a key site for chemical modification. The reactivity of this amino group is influenced by the electronic nature of the fused heterocyclic system.

In analogous pyrido[2,3-d]pyrimidine systems, the amino group can act as a nucleophile and participate in various reactions. For example, 2-amino-pyrido[2,3-d]pyrimidin-7-one derivatives can be synthesized, where the amino group is introduced via reaction with guanidine. nih.gov The amino group can also be a handle for further functionalization. For instance, reductive amination of 6-amino-pyrido[2,3-d]pyrimidines with various aldehydes is a route to introduce diverse substituents. nih.govnih.gov

The amino group can also be introduced via nucleophilic substitution of a suitable leaving group, such as a halogen. The reaction of 2,4-dichloropyrido[3,2-d]pyrimidine (B1314816) with an amine, followed by reaction with sodium azide, demonstrates the stepwise substitution where the amine acts as the initial nucleophile. nih.gov

Furthermore, the amino group can direct electrophilic substitution on the ring, as discussed in section 4.1, and its basicity can be modulated by the substituents on the pyrido[2,3-d]pyridazine core.

Computational Chemistry and Theoretical Studies of N,8 Dimethylpyrido 2,3 D Pyridazin 5 Amine and Analogs

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For derivatives of pyridazine (B1198779) and related heterocyclic systems, methods like Density Functional Theory (DFT) are employed to investigate their electronic structure, stability, and reactivity. mdpi.com These calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

A smaller HOMO-LUMO gap suggests higher reactivity, as it requires less energy to excite an electron to a higher energy state. researchgate.net Theoretical calculations on various pyridazine derivatives have shown that the distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps, can identify nucleophilic and electrophilic sites within the molecule. mdpi.comresearchgate.net This information is crucial for predicting how the molecule will interact with biological targets or participate in chemical reactions. For instance, in a study of piperazine (B1678402) derivatives, the global minimum energy and dipole moment were calculated to assess stability. jksus.org

Table 1: Calculated Quantum Chemical Parameters for Pyridazine Derivatives Note: This table is a representative example based on findings for related structures, as specific data for N,8-Dimethylpyrido[2,3-d]pyridazin-5-amine is not available.

ParameterDescriptionSignificance
EHOMO (Highest Occupied Molecular Orbital Energy)Energy of the outermost electron-filled orbital.Indicates the ability to donate electrons. researchgate.net
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Energy of the first empty electron orbital.Indicates the ability to accept electrons. researchgate.net
ΔE (HOMO-LUMO Energy Gap)The energy difference between HOMO and LUMO.Relates to the chemical reactivity and stability of the molecule. researchgate.net
Dipole MomentA measure of the net molecular polarity.Influences solubility and binding interactions. jksus.org

Molecular Docking and Simulation Studies of Ligand-Binding Site Interactions (focus on structural complementarity)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For pyrido[2,3-d]pyridazine (B3350097) analogs, docking studies are instrumental in understanding how these ligands interact with the binding sites of biological targets, such as protein kinases. These studies reveal crucial details about the structural complementarity between the ligand and the active site of a receptor.

For example, molecular docking studies on pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines, a related scaffold, have elucidated the binding modes within the ATP binding sites of various kinases. biotech-asia.org These studies highlight the importance of specific substitutions on the pyridopyridazine (B8481360) ring system for achieving potent and selective inhibition. The interactions often involve hydrogen bonds, hydrophobic interactions, and pi-pi stacking with key amino acid residues in the binding pocket. mdpi.commdpi.com

In a study of pyrazole (B372694)–pyridazine hybrids, molecular modeling revealed that the most active compounds exhibited a respectable binding affinity towards the COX-2 active site, which correlated with their in vitro inhibitory activity. rsc.org Similarly, docking analysis of novel cyanopyridones and pyrido[2,3-d]pyrimidines against VEGFR-2 and HER-2 kinases showed that the most potent compounds achieved excellent docking scores and formed key interactions within the enzyme binding sites. mdpi.com The structural complementarity, including the shape and electronic properties of the ligand, is a determining factor for its binding affinity and, consequently, its biological activity.

Table 2: Representative Molecular Docking Results for Pyridopyrimidine and Pyridazine Analogs Note: This table compiles findings from various studies on related heterocyclic systems to illustrate the nature of ligand-receptor interactions.

Compound ClassTarget ProteinKey Interacting ResiduesObserved InteractionsReference
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-aminesCK1δ/ε, CLK1Not specifiedSteric clash observed with P-loop in inactive isomers. biotech-asia.org
Cyanopyridones and Pyrido[2,3-d]pyrimidinesVEGFR-2, HER-2Cys1045, Asp1046, Glu885 (VEGFR-2); Thr798, Ser783 (HER-2)Hydrogen bonding and hydrophobic interactions. mdpi.com
Pyrazole–pyridazine hybridsCOX-2Not specifiedRespectable binding affinity. rsc.org
Aminopyrimidinyl Pyrazole AnalogsPLK1SER137, GLU131Pi-pi stacking. mdpi.com mdpi.com

Conformational Analysis and Stereochemical Implications for Pyrido[2,3-d]pyridazine Derivatives

The three-dimensional structure of a molecule, including its possible conformations and stereochemistry, plays a pivotal role in its biological activity. Conformational analysis of pyrido[2,3-d]pyridazine derivatives helps in understanding the spatial arrangement of atoms and functional groups, which can influence how the molecule fits into a receptor's binding site.

Studies on related heterocyclic systems, such as 1H,3H-pyrido[2,3-d]pyrimidin-4-one derivatives, have utilized techniques like 1H and 13C NMR spectroscopy to analyze their structures. nih.gov Theoretical conformational analysis can predict the most stable conformations and the energy barriers between them. For flexible molecules, identifying the bioactive conformation—the specific shape the molecule adopts when it binds to its target—is a key aspect of computational drug design.

The stereochemical implications are significant, as different stereoisomers of a molecule can have vastly different biological activities. For the pyrido[2,3-d]pyridazine scaffold, the introduction of chiral centers or the presence of bulky substituents can lead to distinct spatial arrangements that affect receptor binding. A comprehensive theoretical study on 3-substituted pyridines has demonstrated the importance of considering tautomeric and conformational equilibria in aqueous media to accurately predict molecular properties. mdpi.com

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. For the synthesis of pyrido[2,3-d]pyridazine derivatives, computational studies can help optimize reaction conditions and predict the feasibility of different synthetic routes.

For instance, the synthesis of pyridopyridazine derivatives can involve multi-step reactions, including cyclization steps. uminho.pt Computational modeling can be used to study the energetics of these cyclization pathways, determining which route is more favorable. A computational study on the synthesis of pyrrolidinedione derivatives, for example, investigated all stages of a one-pot synthesis, including Michael addition, a Nef-type rearrangement, and cyclization, calculating the energy barriers for each step. rsc.org Similarly, the oxidative aromatization of pyrazolines and 1,4-dihydropyridines has been investigated through computational studies, confirming a concerted oxidation mechanism. rsc.org

By understanding the reaction mechanism at a molecular level, chemists can devise more efficient and selective synthetic strategies for producing this compound and its analogs. These studies often involve calculating the potential energy surface of the reaction to identify the lowest energy pathway from reactants to products. nih.gov

In Silico Design and Prediction of Novel Pyrido[2,3-d]pyridazine Derivatives

The insights gained from quantum chemical calculations, molecular docking, and conformational analysis can be integrated into the in silico design of novel pyrido[2,3-d]pyridazine derivatives with desired properties. This rational design approach allows for the virtual screening of large libraries of compounds and the modification of existing scaffolds to enhance activity and selectivity.

Several studies have demonstrated the successful application of in silico design for pyridazine and related heterocyclic systems. For example, novel pyridazine derivatives have been designed as multifunctional agents for Alzheimer's disease by employing a comprehensive computational approach that included 2D-QSAR modeling, molecular dynamics simulations, and molecular docking. nih.gov Similarly, pyrimidine-based molecules have been designed and evaluated for their anti-inflammatory potential through in silico studies. biotech-asia.org

The process typically involves identifying a lead compound and then systematically modifying its structure to improve its interaction with the target. Based on the analysis of structure-activity relationships (SAR) from existing data and computational models, new derivatives can be proposed. For instance, based on 3D-QSAR studies of aminopyrimidinyl pyrazole analogs, approximately 38 new potential PLK1 inhibitors were proposed with predicted higher activity. mdpi.com This predictive power of computational chemistry accelerates the discovery of new and more effective molecules for a wide range of applications.

Structure Activity Relationship Sar Studies of Pyrido 2,3 D Pyridazine Derivatives

General Principles of SAR Applied to Fused Heterocyclic Amines

Fused heterocyclic amines, which include the pyrido[2,3-d]pyridazine (B3350097) scaffold, are privileged structures in drug discovery due to their ability to mimic endogenous purine (B94841) bases and interact with a wide array of biological targets. nih.gov The SAR principles for these molecules are governed by several key factors:

Hydrogen Bonding: The nitrogen atoms within the pyridine (B92270) and pyridazine (B1198779) rings can act as hydrogen bond acceptors, while amino substituents, like the one at position 5, serve as hydrogen bond donors. These interactions are crucial for anchoring the ligand within a protein's binding site.

Substituent Effects: The nature, size, and position of substituents on the core scaffold are paramount. Functional groups can influence the molecule's steric profile, lipophilicity, electronic distribution, and metabolic stability. For instance, the introduction of groups that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) can dramatically enhance potency and selectivity. mdpi.com

Bioisosterism: The pyrido[2,3-d]pyridazine nucleus is considered a bioisostere of other important heterocyclic systems, such as purines and quinazolines. nih.gov This allows it to interact with biological targets that recognize these native structures, including a wide range of enzymes and receptors.

Positional and Substituent Effects on Chemical Activity and Molecular Interactions

The specific placement and nature of substituents on the pyrido[2,3-d]pyridazine scaffold are critical determinants of its biological activity and how it interacts with molecular targets.

The methylation of a nitrogen atom within a heterocyclic ring, such as at the N-8 position of the pyrido[2,3-d]pyridazine core, can have profound effects on the molecule's properties. In the closely related pyrido[2,3-d]pyrimidin-7-one series, the substituent on the N-8 nitrogen has been shown to be a key modulator of activity.

Modulation of Potency: Studies on pyrido[2,3-d]pyrimidin-7-one based kinase inhibitors revealed that an ethyl group at the N-8 position resulted in a four-fold increase in activity compared to analogues with an N-8 methyl group. mdpi.com This suggests that the size of the alkyl group at this position is critical and likely interacts with a specific hydrophobic pocket in the target enzyme.

Influence on Selectivity: The N-8 substituent can also dictate selectivity. For example, in the development of inhibitors for the ephrin receptor (EPH) family of proteins, the N-8 methyl derivative PD-173955 was identified as a potent agent. mdpi.com

Steric and Electronic Effects: The addition of a methyl group at N-8 introduces steric bulk, which can orient other parts of the molecule for optimal binding or, conversely, cause steric clashes that reduce affinity. Electronically, the methyl group is a weak electron-donating group, which can subtly alter the electron density of the heterocyclic system.

An amino group, particularly a primary amine at position 5, is a significant feature that can heavily influence the molecule's interactions and reactivity.

Hydrogen Bonding: A primary amine (–NH2) is an excellent hydrogen bond donor. This functionality is often crucial for anchoring the molecule to the binding site of a protein through interactions with amino acid residues like aspartate, glutamate (B1630785), or backbone carbonyls. In studies of related thieno[2,3-b]pyridines, maintaining the 3-amino group as a primary amine was found to be essential for maximal anti-proliferative efficacy, as functionalization led to a significant loss of activity. mdpi.com

Basicity and Ionization: The amino group imparts basicity to the molecule. At physiological pH, it can be protonated to form a positively charged ammonium (B1175870) ion (–NH3+), which can then engage in strong electrostatic or ionic interactions with negatively charged residues in a binding pocket.

Point of Attachment: The amine at C5 can serve as a crucial attachment point for further structural modifications, allowing for the exploration of different chemical spaces and the introduction of pharmacophoric features to improve activity or other properties.

SAR studies on pyrido[2,3-d]pyridazine and related scaffolds have demonstrated that various structural modifications can significantly impact molecular recognition.

Substitution at C-5 and C-6: In pyrido[2,3-d]pyrimidin-7(8H)-ones, the substitution pattern at the C5 and C6 positions is often correlated with receptor selectivity. mdpi.com

Aryl Substituents: The introduction of aryl groups at different positions can lead to potent activity. For instance, 2-aryl pyrido[2,3-d]pyrimidines have been developed as mGlu5 receptor antagonists. nih.gov

Fusion of Additional Rings: The fusion of other heterocyclic rings to the pyrido[2,3-d]pyridazine core can generate novel chemical entities with distinct pharmacological profiles.

The table below summarizes the effects of key substituents on the activity of pyrido[2,3-d]pyridazine and related scaffolds based on published research.

Position Substituent Observed Effect on Activity Inferred Role Scaffold
N-8MethylPotent activity as a kinase inhibitor (PD-173955). mdpi.comInteracts with hydrophobic pocket; influences selectivity.Pyrido[2,3-d]pyrimidin-7-one
N-8Ethyl4-fold higher activity than N-8 methyl analogue. mdpi.comOptimal size for hydrophobic pocket interaction.Pyrido[2,3-d]pyrimidin-7-one
5AminoEssential for anti-proliferative activity. mdpi.comHydrogen bond donor; key interaction with target.Thieno[2,3-b]pyridine
2Aryl GroupPotent mGlu5 receptor antagonism. nih.govOccupies binding pocket; potential for π-stacking.Pyrido[2,3-d]pyrimidine (B1209978)
7N-PhenylHigher anti-inflammatory activity than unsubstituted analogue. nih.govEnhances binding to COX enzymes.Pyrido[2,3-d]pyridazine-2,8-dione

SAR of Pyrido[2,3-d]pyridazine Scaffolds as Enzyme Inhibitors (focus on molecular recognition and binding)

The pyrido[2,3-d]pyridazine scaffold has been explored as a core for various enzyme inhibitors, including cyclooxygenases (COX) and kinases.

A study on a series of novel pyrido[2,3-d]pyridazine-2,8-dione derivatives identified them as dual inhibitors of COX-1 and COX-2 enzymes. nih.govrsc.org The SAR investigation revealed that an N-phenyl substitution at the 7-position (compound 7c ) resulted in greater anti-inflammatory activity compared to the unsubstituted analog. nih.gov Molecular docking studies suggested that the fused heterocyclic core of these compounds occupies the cyclooxygenase channel of the enzyme. The inhibitory activity of compound 7c is detailed in the table below.

Compound Structure COX-1 Inhibition (%) COX-2 Inhibition (%)
7c N-phenyl-pyrido[2,3-d]pyridazine-2,8-dione derivative49.3 ± 2.151.6 ± 1.8

Data from in vitro COX inhibitory activity assays. nih.gov

In the broader class of pyrido[2,3-d]pyrimidines, which are structurally very similar, extensive SAR has been developed for kinase inhibition. nih.govrsc.org For example, compounds like PD173955 are potent inhibitors of Bcr-Abl tyrosine kinase. nih.gov The SAR for these kinase inhibitors generally shows that:

An amino or substituted amino group at C2 is crucial for binding to the hinge region of the kinase domain.

A small alkyl group (like methyl or ethyl) at N-8 is optimal for fitting into a hydrophobic pocket. mdpi.com

A substituted phenyl ring at C6 often occupies the ATP adenine (B156593) binding site.

SAR of Pyrido[2,3-d]pyridazine Scaffolds as Receptor Ligands (focus on binding site interactions)

Pyrido[2,3-d]pyridazines have also been identified as high-affinity ligands for the GABAA receptor benzodiazepine (B76468) binding site. researchgate.net A study describing the synthesis of 2,3,8-trisubstituted pyrido[2,3-d]pyridazines highlighted their potential as neurological agents. While detailed binding site interactions for this specific series were not fully elucidated in the available abstract, the high affinity implies a strong and specific interaction with the receptor. researchgate.net

For the related pyrido[2,3-d]pyrimidine scaffold, a series of 2-aryl derivatives were developed as potent and selective antagonists for the metabotropic glutamate receptor 5 (mGlu5). nih.gov The SAR for these compounds indicated that the 2-aryl substituent was a key determinant of potency. The interaction likely involves the aryl group binding within a hydrophobic pocket of the receptor's transmembrane domain, a common binding mode for allosteric modulators of GPCRs.

Design Strategies for Modulating Pyrido[2,3-d]pyridazine Chemical Reactivity and Selectivity

The design and synthesis of novel pyrido[2,3-d]pyridazine derivatives are guided by strategies aimed at modulating their chemical reactivity and, consequently, their biological selectivity. These strategies often involve the introduction of specific substituents at key positions of the heterocyclic core to influence electronic properties, steric hindrance, and hydrogen bonding capabilities.

Synthesis and Functionalization:

The synthesis of the pyrido[2,3-d]pyridazine scaffold can be achieved through various routes, often involving the cyclization of appropriately substituted pyridine or pyridazine precursors. researchgate.net One common approach involves the condensation of a substituted aminopyridine with a 1,2-dicarbonyl compound or its equivalent, followed by cyclization to form the pyridazine ring. The choice of starting materials and reaction conditions allows for the introduction of initial diversity into the scaffold.

For instance, novel syntheses of 2,3,8-trisubstituted pyrido[2,3-d]pyridazines have been developed, highlighting the versatility of synthetic approaches to this scaffold. researchgate.net These methods provide a platform for creating a library of compounds with diverse substitution patterns for SAR studies.

Modulation of Reactivity through Substitution:

The chemical reactivity of the pyrido[2,3-d]pyridazine system is highly dependent on the nature and position of its substituents. The nitrogen atoms within the bicyclic system create regions of varying electron density, influencing the susceptibility of different positions to nucleophilic or electrophilic attack.

Amino Group Introduction: The introduction of an amino group, as in the case of the hypothetical N,8-Dimethylpyrido[2,3-d]pyridazin-5-amine, is a key design strategy. The amino group is a strong electron-donating group, which can significantly increase the electron density of the pyridine ring, making it more susceptible to electrophilic substitution and potentially modulating the reactivity of the entire ring system. In the isomeric pyrido[2,3-d]pyrimidine series, 2-amino substituted derivatives have been extensively studied as potent tyrosine kinase inhibitors. nih.gov The position of the amino group is critical for activity, with substitutions at different positions leading to varied biological outcomes.

Methyl Group Introduction: The presence of methyl groups, such as at the N-8 and C-5 positions, also plays a crucial role in modulating reactivity and selectivity. The N-methylation of the pyridazine ring can influence the planarity and conformational flexibility of the molecule, which can be critical for receptor binding. Furthermore, a methyl group on the pyridine ring can provide steric bulk and influence the electronic environment.

Research Findings on Related Scaffolds:

While specific data on this compound is scarce, studies on related pyrido[2,3-d]pyridazine and pyrido[2,3-d]pyrimidine derivatives offer valuable insights. For example, a series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were synthesized and evaluated for their anti-inflammatory activity. rsc.org The study revealed that substitutions on the pyridone ring could modulate their inhibitory activity against COX-1 and COX-2 enzymes. rsc.org

In the pyrido[2,3-d]pyrimidine series, extensive SAR studies have been conducted. For instance, 2-aryl pyrido[2,3-d]pyrimidines have been identified as potent mGlu5 receptor antagonists. nih.govresearchgate.net These studies highlight how aryl substitutions can be optimized to enhance potency and selectivity.

The table below summarizes findings from studies on related heterocyclic systems, which can inform the design of novel pyrido[2,3-d]pyridazine derivatives.

ScaffoldSubstitutionPosition(s)Observed Effect on Activity/SelectivityReference(s)
Pyrido[2,3-d]pyrimidine2-Aryl2Potent mGlu5 receptor antagonism nih.govresearchgate.net
Pyrido[2,3-d]pyrimidine2-Amino2Tyrosine kinase inhibition nih.gov
Pyrido[2,3-d]pyridazine-2,8-dioneN-PhenylN-1Enhanced anti-inflammatory activity rsc.org
Pyrido[2,3-d]pyridazine2,3,8-Trisubstituted2, 3, 8High affinity for GABAA receptor benzodiazepine binding site researchgate.net

These examples underscore the importance of systematic substitution and functionalization in the design of bioactive pyrido[2,3-d]pyridazine derivatives. The strategic placement of amino, methyl, and other functional groups can be used to fine-tune the electronic and steric properties of the molecule, thereby modulating its chemical reactivity and biological selectivity. Future research focusing on the specific substitution pattern of this compound is needed to fully elucidate its chemical and pharmacological profile.

Q & A

Q. What are the common synthetic routes for N,8-Dimethylpyrido[2,3-d]pyridazin-5-amine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclization of substituted pyridazine precursors. For example, aminocarboxamides or aminocarbonitriles can undergo cyclization with urea under high temperatures (150–200°C) to form the pyridazinyl core . Hydrothermal conditions (e.g., 120°C, 24 hrs) are also effective for metal-free syntheses, as seen in nickel-coordinated analogs . Optimization includes adjusting solvent polarity (e.g., ethanol vs. acetic anhydride) and catalyst loading (e.g., CuSO₄/sodium ascorbate for click chemistry) to improve yields . Monitoring via TLC (e.g., DCM/MeOH gradients) ensures reaction completion .

Q. How is the structure of this compound characterized experimentally?

  • Methodological Answer : Structural confirmation relies on multi-modal spectroscopy:
  • X-ray crystallography : Resolves bond angles and lattice parameters (e.g., R factor = 0.066 for nickel-complexed analogs) .
  • NMR : Distinct signals for methyl groups (δ ~2.5 ppm for N-CH₃ and δ ~2.8 ppm for C8-CH₃) and aromatic protons (δ ~7.5–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₁N₅ for the parent compound) .

Q. What solvents and purification methods are recommended for isolating this compound?

  • Methodological Answer : Ethanol or chloroform/methanol mixtures are preferred for recrystallization due to moderate polarity . Silica gel column chromatography (e.g., 0→1% MeOH in DCM) effectively removes byproducts like unreacted aldehydes or metal catalysts . For hygroscopic intermediates, anhydrous conditions and inert atmospheres (N₂/Ar) are critical .

Advanced Research Questions

Q. How can contradictory data in spectroscopic analysis (e.g., NMR splitting patterns) be resolved for this compound derivatives?

  • Methodological Answer : Contradictions often arise from dynamic proton exchange or stereochemical ambiguity. Strategies include:
  • Variable-temperature NMR : Identifies tautomeric equilibria (e.g., amine-imine shifts) .
  • 2D-COSY/NOESY : Resolves coupling between adjacent protons in crowded aromatic regions .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts and verify resonance assignments .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions on the pyridazinyl ring?

  • Methodological Answer : Regioselectivity is influenced by electron-donating/withdrawing groups:
  • Directing groups : A C5-amine enhances para-substitution via resonance stabilization .
  • Lewis acid catalysis : ZnCl₂ or FeCl₃ polarizes electrophiles (e.g., nitration) to favor C3 over C6 positions .
  • Microwave-assisted synthesis : Rapid heating (100–150°C, 10–30 mins) reduces side reactions in halogenation .

Q. How does the methylation pattern (N vs. C8) impact the compound’s pharmacological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • N-methylation : Enhances lipophilicity (logP ↑0.5–1.0) and blood-brain barrier penetration .
  • C8-methylation : Steric hindrance reduces binding to off-target kinases (e.g., EGFR inhibition IC₅₀ shifts from 50 nM to >1 µM) .
  • In vitro assays : Methylated analogs are screened against tumor cell lines (e.g., MCF-7) using MTT protocols .

Q. What mechanistic insights explain the formation of byproducts during cyclocondensation reactions?

  • Methodological Answer : Competing pathways include:
  • Knoevenagel vs. Michael addition : Controlled pH (e.g., acetic acid vs. K₂CO₃) favors cyclization over dimerization .
  • Oxidative byproducts : Trace O₂ in refluxing ethanol generates quinazolinone impurities, mitigated by degassing .
  • Kinetic profiling : In situ IR spectroscopy monitors intermediate carboxamides to abort reactions at ~80% conversion .

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